Hardwickic acid
Description
Discovery and Nomenclature
The discovery and nomenclature of hardwickiic acid reflects the complex evolution of natural product chemistry over several decades. The compound was first isolated and characterized as part of systematic investigations into the chemical constituents of various plant species, particularly those belonging to families known for their rich terpenoid content. The nomenclature of this compound has undergone refinement as stereochemical understanding has advanced, with the molecule now recognized in both its positive and negative enantiomeric forms, designated as (+)-hardwickiic acid and (-)-hardwickiic acid respectively.
The Chemical Abstracts Service assigned the registry number 24470-47-1 to hardwickiic acid, establishing its formal chemical identity within the scientific literature. The International Union of Pure and Applied Chemistry name for the compound is (4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid, reflecting its complex stereochemical configuration. Alternative nomenclature includes 1-Naphthalenecarboxylic acid, 5-[2-(3-furanyl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-, with specific stereochemical descriptors.
The molecular formula C20H28O3 and molecular weight of 316.4 grams per mole establish the fundamental chemical parameters of hardwickiic acid. The compound's InChI identifier (InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)) provides a standardized computational representation of its structure. This systematic approach to nomenclature has facilitated accurate communication among researchers and enabled precise database searches across multiple chemical information systems.
Taxonomic Significance in Natural Product Chemistry
Hardwickiic acid demonstrates remarkable taxonomic distribution across diverse plant families, establishing its significance as a widespread secondary metabolite in plant chemistry. The compound has been identified in species ranging from the psychoactive Salvia divinorum of the Lamiaceae family to various Croton species in the Euphorbiaceae family. This broad distribution pattern suggests evolutionary conservation of the biosynthetic machinery responsible for clerodane diterpenoid production across phylogenetically distant plant lineages.
Within the Lamiaceae family, hardwickiic acid serves as a crucial biosynthetic intermediate in the formation of salvinorin A, the primary psychoactive constituent of Salvia divinorum. Research has demonstrated that three cytochrome P450 enzymes catalyze the sequential conversion of kolavenol through annonene and hardwickiic acid to produce hautriwaic acid, which subsequently undergoes further modifications to yield salvinorin A. This biosynthetic pathway represents one of the most thoroughly characterized examples of clerodane diterpenoid formation in nature.
The Euphorbiaceae family provides another significant source of hardwickiic acid, with Croton sylvaticus serving as a notable example. The isolation of hardwickiic acid from Croton species has facilitated studies of its biological activities, particularly its antimicrobial properties. Additionally, the compound has been identified in Hardwickia binata, a member of the Caesalpiniaceae family, where it occurs alongside other bioactive terpenoids. The presence of hardwickiic acid in taxonomically diverse families suggests convergent evolution of clerodane biosynthetic pathways or horizontal transfer of biosynthetic capabilities.
Historical Research Progression
The historical progression of hardwickiic acid research reflects the broader evolution of natural product chemistry from traditional isolation techniques to modern biosynthetic pathway elucidation. Early investigations focused primarily on structural characterization using classical spectroscopic methods, with researchers employing nuclear magnetic resonance spectroscopy and mass spectrometry to establish the compound's molecular architecture. These foundational studies established hardwickiic acid as a member of the clerodane diterpenoid family, characterized by its distinctive bicyclic structure and specific stereochemical configuration.
The 1990s marked a significant period in hardwickiic acid research with the isolation of harbinatic acid, a structurally related compound from Hardwickia binata. This discovery led to the identification of hardwickiic acid as a potent inhibitor of deoxyribonucleic acid polymerase beta, with an inhibitory concentration of 2.9 micromolar. This finding represented the first documented biological activity for hardwickiic acid and established its potential as a bioactive natural product worthy of further investigation.
Subsequent research in the early 2000s focused on the identification of hardwickiic acid derivatives and related compounds from Salvia divinorum. The isolation of divinatorins A through C, which were characterized as derivatives of hardwickiic acid, expanded understanding of the structural diversity within this chemical family. These compounds were identified through bioactivity-guided fractionation approaches, demonstrating the continued importance of biological activity as a driver for natural product discovery.
The most recent phase of hardwickiic acid research has been characterized by advances in biosynthetic pathway elucidation and enzyme characterization. The identification of cytochrome P450 enzymes responsible for hardwickiic acid biosynthesis represents a major breakthrough in understanding clerodane diterpenoid formation. These studies have employed sophisticated molecular biology techniques, including transcriptomic analysis and heterologous expression systems, to identify and characterize the enzymes involved in hardwickiic acid biosynthesis. The discovery that hardwickiic acid synthase converts annonene to hardwickiic acid has provided crucial insights into the enzymatic machinery underlying clerodane diterpenoid diversity.
Matrix-assisted laser desorption ionization mass spectrometry imaging has emerged as a powerful tool for studying hardwickiic acid distribution within plant tissues. These techniques have revealed the co-localization of hardwickiic acid with related biosynthetic intermediates in specialized glandular structures, providing spatial context for biosynthetic pathway operation. This technological advancement has enabled researchers to visualize the cellular and subcellular organization of clerodane diterpenoid biosynthesis with unprecedented resolution.
Properties
CAS No. |
24470-47-1 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1 |
InChI Key |
HHWOKJDCJVESIF-GIPAHHNCSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Synonyms |
hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction from Croton macrostachyus Leaves
The leaves of Croton macrostachyus have been identified as a rich source of hardwickiic acid. A protocol involving sequential solvent extraction yielded 910 mg of the compound from 100 g of dried leaf material:
Procedure:
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Drying and Grinding : Fresh leaves were air-dried at room temperature (25–30°C) for 72 hours and ground to a fine powder.
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Maceration : 100 g of powder was soaked in 300 mL of methanol for 72 hours under agitation (150 rpm).
-
Filtration and Concentration : The mixture was filtered through Whatman No. 1 paper, and the filtrate was evaporated under reduced pressure (40°C, 200 mbar) using a rotary evaporator.
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Column Chromatography : The crude extract (10 g) was adsorbed onto silica gel (70–230 mesh) and fractionated using a hexane:ethyl acetate gradient (4:1 to 1:1). Fractions were monitored via TLC (Rf = 0.38 in hexane:ethyl acetate 4:1).
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Preparative TLC : Fraction 16 was further purified using preparative TLC (silica gel GF254, hexane:ethyl acetate 3:1) to yield hardwickiic acid as a white powder (910 mg, 0.91% w/w).
Key Parameters:
-
Solvent Polarity : Methanol outperformed chloroform and petroleum ether in extraction efficiency (Table 1).
-
Chromatographic Elution : A hexane:ethyl acetate gradient (80:20 to 50:50) resolved hardwickiic acid from co-eluting triterpenes like lupeol.
Table 1: Extraction Yields of Hardwickiic Acid from C. macrostachyus Using Different Solvents
| Solvent | Yield (mg/100 g) | Purity (%) |
|---|---|---|
| Petroleum Ether | 120 | 65 |
| Chloroform | 340 | 78 |
| Methanol | 910 | 92 |
Semi-Synthetic Derivatization from (+)-Hardwickiic Acid
Synthesis of Enantiomeric Butenolides
(+)-Hardwickiic acid (1) serves as a versatile precursor for synthesizing bioactive diterpenes. A photochemical oxygenation route produced enantiomers of natural hydroxybutenolides:
Stepwise Protocol:
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Epoxidation : Compound 1 was treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 2 h) to form an epoxide intermediate.
-
Photooxygenation : The epoxide was subjected to furan-sensitized photooxygenation (λ = 450 nm, O₂ atmosphere) to introduce a hydroperoxide group.
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Reduction and Lactonization : The hydroperoxide was reduced with NaBH₄ and cyclized under acidic conditions (HCl/MeOH, 50°C) to yield 16-hydroxyhalima-5(10),13-dien-16,15-olide (6).
Reaction Metrics:
-
Yield : 42% over three steps.
-
Optical Rotation : (c = 0.1, CHCl₃), confirming the ent-configuration.
Chromatographic Purification Strategies
Silica Gel-KOH Chromatography for Acidic Fractions
A study isolating diterpenes from Copaifera species employed alkali-treated silica gel to separate hardwickiic acid from neutral contaminants:
Optimized Conditions:
-
Column Packing : Silica gel (70–230 mesh) stirred with 10% KOH aqueous solution (1:1 w/v) and dried at 80°C.
-
Elution Sequence :
-
1200 mL dichloromethane to remove non-acidic compounds.
-
600 mL methanol to elute acidic diterpenes.
-
-
Post-Processing : The methanol fraction was acidified to pH 5 with HCl and extracted with dichloromethane, yielding hardwickiic acid at >95% purity.
Advantages:
-
Eliminates need for ion-exchange resins.
-
Reduces decomposition risks associated with strong acids.
Chemical Reactions Analysis
Types of Reactions: Hardwickic acid undergoes various chemical reactions, including:
Oxidation: Converts this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reduces the carbonyl groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .
Scientific Research Applications
Antimicrobial Activity
Hardwickic acid has demonstrated significant antimicrobial properties, making it a potential candidate for developing new antimicrobial agents. Research has shown that this compound exhibits antibacterial activity against various pathogens. For instance, a study isolated this compound from Croton macrostachyus and evaluated its antibacterial effects, revealing that it was effective but less potent than crude extracts from the plant .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Antinociceptive Effects
This compound has been studied for its potential in pain management. A significant finding highlighted its ability to inhibit voltage-gated sodium channels, which are crucial in nociceptive pathways. This mechanism suggests that this compound could serve as a scaffold for developing non-opioid analgesics, particularly for chronic pain conditions such as HIV-associated sensory neuropathy and chemotherapy-induced peripheral neuropathy .
Case Study: Chronic Pain Management
- Study Design: Preclinical models were used to assess the efficacy of this compound in reversing chronic pain behaviors.
- Results: The compound showed promise in alleviating pain symptoms without the side effects associated with opioid medications.
Leishmanicidal Potential
This compound has been evaluated for its leishmanicidal activity against Leishmania donovani and Leishmania major, the causative agents of leishmaniasis. The compound induced apoptosis in these parasites by stimulating caspase pathways, leading to significant reductions in parasite viability .
Table 2: Leishmanicidal Activity of this compound
| Leishmania Species | IC50 (µg/mL) |
|---|---|
| L. donovani | 12.5 |
| L. major | 15.0 |
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications, particularly in pharmaceuticals and agrochemicals. Its role as a precursor for synthesizing bioactive compounds is noteworthy, as it can lead to the development of novel therapeutic agents.
Mechanism of Action
Hardwickic acid exerts its effects primarily by blocking tetrodotoxin-sensitive voltage-dependent sodium channels . This blockade inhibits the transmission of pain signals, contributing to its antinociceptive properties . Additionally, its insecticidal activity is attributed to its ability to disrupt sodium channel function in insects .
Comparison with Similar Compounds
Research Implications and Gaps
- Biosynthetic Pathways: this compound’s enzymatic synthesis (via CYP728D26) offers a model for engineering diterpenoid derivatives with enhanced bioactivity .
- Therapeutic Potential: Its dual antimicrobial and antinociceptive properties position it as a candidate for multifunctional drug development, though toxicity profiles require further study.
- Comparative Limitations : Structural analogs like 12-oxo-hardwickic acid lack detailed mechanistic data, highlighting the need for target-specific assays.
Q & A
Q. Guidelines for Researchers
- Experimental Replication : Follow Beilstein Journal protocols for compound characterization and data reporting .
- Ethical Compliance : Adhere to ICH guidelines for preclinical studies, including toxicity profiling .
- Data Sharing : Deposit raw data in repositories like Zenodo with DOIs for transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
